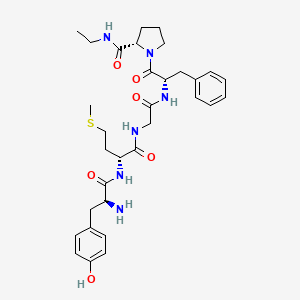![molecular formula C13H30N4O B14483737 Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- CAS No. 64971-38-6](/img/structure/B14483737.png)
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- is a complex organic compound that belongs to the class of amides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- typically involves the reaction between dimethylamine and acrylonitrile, followed by hydrogenation. This process results in the formation of dimethylaminopropionitrile, which is then further reacted to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and crystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- involves its interaction with specific molecular targets and pathways. The dimethylamino groups play a crucial role in these interactions, affecting the compound’s reactivity and binding affinity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminopropylamine: A related compound with similar chemical properties and applications.
Propanamide: Another amide with different functional groups and reactivity.
Uniqueness
Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]- is unique due to its multiple dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
64971-38-6 |
|---|---|
Molekularformel |
C13H30N4O |
Molekulargewicht |
258.40 g/mol |
IUPAC-Name |
3-[bis[3-(dimethylamino)propyl]amino]propanamide |
InChI |
InChI=1S/C13H30N4O/c1-15(2)8-5-10-17(12-7-13(14)18)11-6-9-16(3)4/h5-12H2,1-4H3,(H2,14,18) |
InChI-Schlüssel |
DIJRQOMXALAFBU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(CCCN(C)C)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)




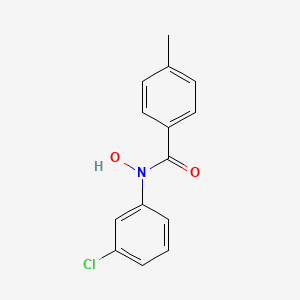
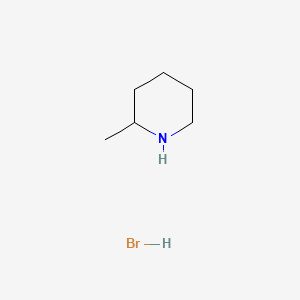

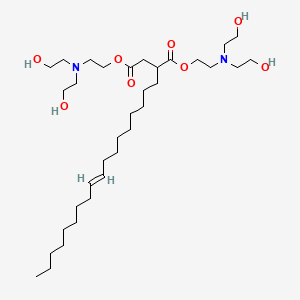
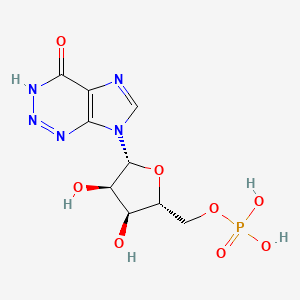

![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
